4-(4-Bromo-1H-pyrazol-1-yl)piperidine 2HCl
Description
Significance of Pyrazole (B372694) and Piperidine (B6355638) Core Structures in Chemical Biology
Both pyrazole and piperidine are classified as "privileged scaffolds" in medicinal chemistry. nih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, making them highly valuable starting points for drug discovery programs. Their prevalence in both natural products and synthetic drugs underscores their evolutionary selection and synthetic utility in creating biologically active molecules. researchgate.netnih.gov
Pyrazole is a five-membered aromatic ring with two adjacent nitrogen atoms. nih.gov This scaffold is a versatile building block in drug design, with its derivatives exhibiting a broad spectrum of pharmacological activities. researchgate.netacademicstrive.comresearcher.life The pyrazole nucleus is a key component in numerous FDA-approved drugs, highlighting its therapeutic importance. researchgate.netnih.gov Its biological versatility stems from the ability of the two nitrogen atoms to act as hydrogen bond donors and acceptors, and the aromatic ring's capacity for various substitutions allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. mdpi.comglobalresearchonline.net
The range of activities demonstrated by pyrazole derivatives is extensive, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties. mdpi.comnih.govresearchgate.net This wide array of biological effects has cemented pyrazole's status as a crucial core in modern medicinal chemistry. nih.govresearchgate.net
Table 1: Examples of Marketed Drugs Containing the Pyrazole Scaffold
| Drug Name | Therapeutic Class | Mechanism of Action |
|---|---|---|
| Celecoxib | Anti-inflammatory | Selective COX-2 Inhibitor |
| Apixaban | Anticoagulant | Direct Factor Xa Inhibitor |
| Rimonabant | Anti-obesity (withdrawn) | Cannabinoid Receptor 1 (CB1) Antagonist |
| Difenamizole | Analgesic | Analgesic and Antipyretic |
| Sildenafil | Erectile Dysfunction | PDE5 Inhibitor |
| Ruxolitinib | Anticancer | Janus Kinase (JAK) Inhibitor |
Piperidine, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds found in pharmaceuticals and natural alkaloids. nih.govijnrd.org Its saturated, non-planar (chair-like) conformation provides a three-dimensional framework that is crucial for specific interactions with biological targets. The nitrogen atom can be basic, allowing for salt formation to improve solubility and bioavailability, and serves as a key attachment point for various substituents. nih.gov
Piperidine derivatives have a wide range of pharmacological applications, acting as anticancer, antipsychotic, anti-Alzheimer, analgesic, and antimicrobial agents. ijnrd.orgencyclopedia.pubresearchgate.net Its presence in numerous drug classes demonstrates its significance as a fundamental building block for constructing medicinally relevant molecules. encyclopedia.pub
Table 2: Examples of Marketed Drugs Containing the Piperidine Scaffold
| Drug Name | Therapeutic Class | Note on Piperidine's Role |
|---|---|---|
| Donepezil | Anti-Alzheimer's | The piperidine moiety is crucial for binding to acetylcholinesterase. |
| Haloperidol | Antipsychotic | A classic example of a butyrophenone (B1668137) antipsychotic with a piperidine ring. |
| Fentanyl | Opioid Analgesic | The 4-anilinopiperidine core is central to its potent analgesic activity. |
| Methylphenidate | ADHD Treatment | Contains a piperidine ring essential for its stimulant effects. |
| Raloxifene | Osteoporosis Treatment | A selective estrogen receptor modulator (SERM) featuring a piperidine ring. |
| Vinblastine | Anticancer | A vinca (B1221190) alkaloid with a complex structure incorporating a piperidine unit. researchgate.net |
Structural Context of 4-(4-Bromo-1H-pyrazol-1-yl)piperidine 2HCl within Privileged Scaffolds
The compound this compound is a synthetic molecule that strategically combines the two aforementioned privileged scaffolds. Its structure features a piperidine ring linked via its nitrogen atom to the N1 position of a 4-bromopyrazole ring. The "2HCl" designation indicates that it is supplied as a dihydrochloride (B599025) salt, which typically enhances stability and aqueous solubility.
This molecular architecture is significant for several reasons:
Hybrid Scaffold: It merges the aromatic, electron-rich pyrazole system with the flexible, three-dimensional piperidine ring. This combination allows for the exploration of a chemical space that can interact with complex biological targets requiring both aromatic and aliphatic interactions.
Vectorial Orientation: The piperidine ring acts as a non-planar linker, positioning the 4-bromopyrazole moiety in a specific spatial orientation, which can be critical for achieving high-affinity binding to a target protein.
Functional Handle for Synthesis: The bromine atom at the 4-position of the pyrazole ring is a particularly important feature. Halogens, especially bromine, serve as versatile synthetic "handles." They can be readily replaced or modified through various chemical reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the systematic synthesis of a diverse library of analogues, which is fundamental for structure-activity relationship (SAR) studies. researchgate.net
By uniting these two proven pharmacophoric units, this compound represents a valuable intermediate and building block for the discovery of novel therapeutic agents.
Research Rationale and Scope of Investigation for Novel Pyrazole-Piperidine Derivatives
The rationale for investigating novel derivatives of the 4-(4-Bromo-1H-pyrazol-1-yl)piperidine scaffold is rooted in the principles of medicinal chemistry. The primary goal is to leverage the combined pharmacological potential of the pyrazole and piperidine cores to develop new chemical entities with improved potency, selectivity, or novel mechanisms of action.
The scope of such research typically involves:
Library Synthesis: Utilizing the bromo-substituent as a key reaction site, researchers can synthesize a wide array of derivatives. This involves introducing different aryl, heteroaryl, alkyl, or other functional groups at the 4-position of the pyrazole ring. These modifications systematically probe the chemical space around the core scaffold to identify substituents that enhance biological activity. spast.org
Structure-Activity Relationship (SAR) Studies: The synthesized library of compounds is screened against various biological targets (e.g., protein kinases, G-protein coupled receptors, enzymes). By comparing the biological activity of the different derivatives, researchers can establish clear SARs. This helps in understanding which chemical features are essential for the desired pharmacological effect and guides the design of next-generation compounds with optimized properties.
Exploration of Diverse Therapeutic Areas: Given the broad biological activities associated with both pyrazole and piperidine, novel derivatives are often tested across multiple therapeutic areas. mdpi.comijnrd.org Initial screening might cover cancer, inflammation, infectious diseases, and neurological disorders to uncover new therapeutic applications for this chemical class. researchgate.netresearchgate.net
In essence, this compound is not an end product but a strategic starting point. It provides a robust and versatile platform for chemical exploration, enabling the systematic development of new drug candidates by combining the favorable attributes of two of medicinal chemistry's most successful heterocyclic scaffolds.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Apixaban |
| Celecoxib |
| Difenamizole |
| Donepezil |
| Fentanyl |
| Haloperidol |
| Methylphenidate |
| Raloxifene |
| Rimonabant |
| Ruxolitinib |
| Sildenafil |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H14BrCl2N3 |
|---|---|
Molecular Weight |
303.02 g/mol |
IUPAC Name |
4-(4-bromopyrazol-1-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C8H12BrN3.2ClH/c9-7-5-11-12(6-7)8-1-3-10-4-2-8;;/h5-6,8,10H,1-4H2;2*1H |
InChI Key |
GQFBSQOBVPXNRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)Br.Cl.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Bromo 1h Pyrazol 1 Yl Piperidine and Its Derivatives
Retrosynthetic Analysis of the Pyrazole-Piperidine Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic plan. lakotalakes.com For the 4-(4-Bromo-1H-pyrazol-1-yl)piperidine core, the primary disconnection points are the C-N bond linking the piperidine (B6355638) and pyrazole (B372694) rings, and the bonds within the heterocyclic rings themselves.
A logical retrosynthetic approach would involve two main strategies:
Disconnection of the Piperidine-Pyrazole N-C Bond: This is the most straightforward disconnection. It breaks the target molecule into a 4-bromopyrazole synthon and a 4-aminopiperidine (B84694) synthon. The pyrazole nitrogen would act as a nucleophile and the piperidine carbon as an electrophile (or vice versa), suggesting a nucleophilic substitution or a Michael addition-type reaction for the forward synthesis.
Disconnection within the Pyrazole Ring: Following the initial N-C bond cleavage, the 4-bromopyrazole can be further deconstructed. A common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govchim.it This suggests that the pyrazole ring can be disconnected to reveal a hydrazine and a suitable four-carbon unit, which would already contain the bromine atom or be brominated in a subsequent step.
This analysis suggests a synthetic route that could begin with either the formation of the substituted piperidine followed by pyrazole construction, or the synthesis of the brominated pyrazole followed by its attachment to the piperidine moiety.
Synthesis of the 4-(4-Bromo-1H-pyrazol-1-yl)piperidine Scaffold
The synthesis of the core structure of 4-(4-Bromo-1H-pyrazol-1-yl)piperidine involves several key stages, each with various strategic options available to the synthetic chemist.
Strategies for Pyrazole Ring Formation
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. Its synthesis is a well-established area of organic chemistry, with several reliable methods. chim.it
Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines: This is the most classical and widely used method for pyrazole synthesis. nih.gov The reaction involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine. The reaction can be catalyzed by acids like sulfuric acid. jmcs.org.mx The choice of substituents on the starting materials directly translates to the substitution pattern on the final pyrazole ring.
1,3-Dipolar Cycloaddition: This method involves the [3+2] cycloaddition reaction between a diazo compound (as the 1,3-dipole) and an alkyne or alkene. chim.itorganic-chemistry.org This approach offers a high degree of control over the regiochemistry of the resulting pyrazole.
| Synthesis Strategy | Starting Materials | Key Features |
| Cyclocondensation | 1,3-Diketones, Hydrazines | Traditional, versatile, often acid-catalyzed. nih.govjmcs.org.mx |
| 1,3-Dipolar Cycloaddition | Diazo compounds, Alkynes/Alkenes | High regioselectivity. chim.itorganic-chemistry.org |
| Multicomponent Reactions | e.g., Aldehydes, Active Methylene (B1212753) Compounds, Hydrazines | High efficiency, one-pot synthesis. nih.govbeilstein-journals.org |
Introduction of the Piperidine Moiety
The piperidine ring is a six-membered nitrogen-containing heterocycle. wikipedia.org Its attachment to the pyrazole ring is a critical step in the synthesis of the target compound.
There are two primary approaches to introducing the piperidine moiety:
Building the Pyrazole onto a Piperidine Precursor: This strategy begins with a pre-formed piperidine derivative, such as 4-hydrazinopiperidine. This piperidine derivative can then undergo a cyclocondensation reaction with a 1,3-dicarbonyl compound to form the desired pyrazole-piperidine scaffold directly. A recent study detailed the synthesis of piperidine-fused pyrazolone (B3327878) scaffolds through the cyclization of a tert-butyl-4-methyl 3-oxopiperidine-1,4-dicarboxylate with hydrazine. iajpr.com
Attaching Piperidine to a Pre-formed Pyrazole: This approach involves the N-alkylation of a pre-synthesized pyrazole. An unprotected pyrazole can exist in tautomeric forms, potentially leading to a mixture of N1 and N2 substituted products upon alkylation. e-bookshelf.demdpi.com To achieve regioselectivity, one might use a pyrazole with a protecting group or exploit specific reaction conditions that favor substitution at the desired nitrogen. The reaction would typically involve a 4-halopiperidine or a piperidine with a suitable leaving group reacting with the pyrazole anion.
Regioselective Bromination Strategies for the Pyrazole Ring
Achieving regioselective bromination at the C4 position of the pyrazole ring is essential for the synthesis of the target compound. The pyrazole ring is an electron-rich heterocycle, and electrophilic substitution reactions, such as bromination, preferentially occur at the C4 position. nih.govmdpi.com
Several brominating agents can be employed for this purpose:
N-Bromosuccinimide (NBS): A common and convenient reagent for electrophilic bromination. jmcs.org.mx
Elemental Bromine (Br₂): A powerful brominating agent, often used in a suitable solvent like acetic acid or chloroform. jmcs.org.mx
N-Bromosaccharin: A stable and reactive solid that can be used as an efficient brominating agent, sometimes showing higher reactivity than NBS. jmcs.org.mxresearchgate.net
A particularly efficient method is the one-pot regioselective synthesis of 4-bromopyrazole derivatives. This can be achieved by reacting 1,3-diketones, arylhydrazines, and a brominating agent like N-bromosaccharin in the presence of a catalyst, such as silica (B1680970) gel-supported sulfuric acid, under solvent-free conditions. jmcs.org.mxresearchgate.net This approach combines pyrazole formation and bromination into a single, efficient step.
| Brominating Agent | Typical Conditions | Notes |
| N-Bromosuccinimide (NBS) | Organic solvent (e.g., CCl₄, CH₃CN), often with a radical initiator or acid catalyst. | Mild and selective reagent. jmcs.org.mx |
| Elemental Bromine (Br₂) | Acetic acid or other polar solvents. | Highly reactive, may require careful control of stoichiometry. jmcs.org.mx |
| N-Bromosaccharin | Can be used with an acid catalyst, potentially under solvent-free conditions. | Stable solid, sometimes more reactive than NBS. researchgate.net |
Formation of the Dihydrochloride (B599025) Salt
The final step in the synthesis is the formation of the dihydrochloride salt. The target compound has two basic nitrogen atoms: the piperidine nitrogen and the N2 (pyridine-like) nitrogen of the pyrazole ring. Both can be protonated by a strong acid like hydrochloric acid (HCl).
The salt formation is typically carried out by dissolving the free base form of 4-(4-Bromo-1H-pyrazol-1-yl)piperidine in a suitable organic solvent, such as diethyl ether, ethanol, or isopropanol. google.com Subsequently, a solution of hydrogen chloride (either gaseous HCl bubbled through the solution or an HCl solution in a compatible solvent like ether or dioxane) is added. The addition of at least two equivalents of HCl ensures the formation of the dihydrochloride salt, which often precipitates from the solution and can be isolated by filtration. nih.govbiosynth.com
Optimization of Reaction Conditions and Process Development
For any synthetic route, optimization of reaction conditions is crucial to maximize yield, ensure purity, and develop a scalable and efficient process. Key parameters that are typically optimized include the choice of solvent, reaction temperature, catalyst, and the nature and amount of any base or acid used. researchgate.netresearchgate.net
For the synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)piperidine, optimization would focus on:
Improving Regioselectivity: In steps like the N-alkylation of the pyrazole, conditions can be tuned (e.g., by changing the base, solvent, or temperature) to favor the formation of the desired N1-substituted isomer over the N2-substituted one. nih.gov
Maximizing Yield: Systematic variation of reaction parameters can identify the optimal conditions for each step. For example, in the pyrazole formation, different acid catalysts or solvent systems could be screened to find the highest yielding combination.
Process Simplification: The development of one-pot procedures, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, significantly improves efficiency and reduces waste. researchgate.net The one-pot synthesis of 4-bromopyrazoles is a prime example of this principle. jmcs.org.mx
Green Chemistry: Employing heterogeneous catalysts (which can be easily filtered off and potentially reused), using solvent-free reaction conditions, and minimizing the number of synthetic steps are all aspects of process development that align with the principles of green chemistry. researchgate.net
Through careful optimization, a robust, high-yielding, and scalable synthesis for 4-(4-Bromo-1H-pyrazol-1-yl)piperidine 2HCl can be developed.
Solvent Effects and Reaction Catalysis
The choice of solvent and catalyst is paramount in the synthesis of pyrazole derivatives, significantly impacting reaction rates and yields. In pyrazole synthesis, solvents can range from eco-friendly options like polyethylene (B3416737) glycol (PEG-600) to aqueous systems. irdindia.in PEG-600, for instance, has been used as a recyclable and non-toxic medium for synthesizing chalcones, which are precursors to pyrazoles. irdindia.in For the direct N-arylation of pyrazoles, water has been successfully employed as the sole solvent, particularly in iron-catalyzed reactions, avoiding the need for organic co-solvents or surfactants. lookchem.com The use of dimethylformamide (DMF) has also been noted as a superior solvent in certain sonophotocatalytic C-H arylation reactions of pyrazoles due to its high vapor pressure and low viscosity, which are ideal for cavitation. mdpi.com
Catalysis plays a crucial role in forming the C-N bond between the piperidine and pyrazole rings. Transition-metal catalysts are widely employed. mdpi.com
Copper-based catalysts , such as copper(I) iodide (CuI) paired with diamine ligands, are effective for the N-arylation of pyrazoles with aryl halides. organic-chemistry.orgacs.org This system is noted for its tolerance of various functional groups and its ability to proceed under relatively mild conditions. organic-chemistry.orgacs.org
Iron-based catalysts , like FeCl₃·6H₂O with a diamine ligand, provide an economical and effective alternative for N-arylation, with the notable advantage of functioning in an aqueous medium. lookchem.com
Base catalysis is also a viable strategy. Piperidine itself can act as a catalyst in the condensation of chalcones with hydrazine hydrate (B1144303) to form pyrazoles, significantly reducing reaction times compared to uncatalyzed processes. irdindia.in
The synergistic effect of the chosen solvent and catalyst system is key to achieving high yields and regioselectivity in the synthesis of N-substituted pyrazoles. lookchem.comorganic-chemistry.org
| Catalyst System | Solvent | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| Piperidine | PEG-600 | Condensation | Eco-friendly, shorter reaction time | irdindia.in |
| FeCl₃·6H₂O / Diamine Ligand | Water | N-Arylation | Economical, aqueous medium | lookchem.com |
| CuI / Diamine Ligand | Various Organic | N-Arylation | Broad substrate scope, functional group tolerance | organic-chemistry.orgacs.org |
| Molecular Iodine | Not specified | Tandem C(sp²)-H sulfonylation and pyrazole annulation | Transition metal-free | mdpi.com |
Temperature and Pressure Optimization for Yield and Selectivity
Temperature and pressure are critical variables that can be fine-tuned to control the outcome of pyrazole synthesis. Temperature, in particular, can influence not only the reaction rate but also the regioselectivity, sometimes leading to different products under different thermal conditions.
In a study on the synthesis of pyrazoles from tosylhydrazones and enaminones, temperature was a decisive factor in product formation. nih.gov At a lower temperature (e.g., 65 °C), the reaction yielded 1-tosyl-1H-pyrazoles. nih.gov However, by increasing the temperature to 95 °C, the reaction pathway shifted to produce N-unsubstituted 1H-pyrazoles, demonstrating a temperature-controlled divergent synthesis. nih.gov Similarly, in a silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, raising the reaction temperature to 60 °C was found to improve the product yield. mdpi.com
Pressure is another important parameter, especially in hydrogenation reactions common in piperidine synthesis. For example, in the synthesis of the related compound 4-(4-bromophenyl)piperidine (B1334083) from its tetrahydropyridine (B1245486) precursor, the reaction was conducted under a hydrogen atmosphere of 100 psi. chemicalbook.com This pressure, combined with a Rh/C catalyst, ensured the complete reduction of the double bond to yield the saturated piperidine ring. chemicalbook.com Optimizing these parameters is essential for maximizing the yield of the desired product while minimizing the formation of impurities.
Scale-Up Considerations in Laboratory Synthesis
Transitioning a synthetic route from a small-scale laboratory procedure to a larger, multi-kilogram scale introduces significant challenges that require process optimization. A robust, three-step synthesis for 4-(4-iodo-1H-pyrazol-1-yl)piperidine, an intermediate structurally similar to the bromo-variant and used in the synthesis of Crizotinib, highlights key scale-up considerations. researchgate.net The process involved nucleophilic aromatic substitution, followed by hydrogenation and iodination. researchgate.net Each step required careful optimization to ensure success at a larger scale. For instance, flow chemistry offers a modern approach to scale-up, providing advantages over traditional batch methods such as improved reaction efficiency, safety, and scalability. researchgate.netmdpi.com Increasing reaction time in a flow system has been shown to allow for the gram-scale synthesis of pyrazole derivatives with high yields. mdpi.com The development of practical, one-pot protocols using accessible materials is also a key consideration for large-scale synthesis. researchgate.net
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
Derivatization of the 4-(4-bromo-1H-pyrazol-1-yl)piperidine scaffold is a cornerstone of medicinal chemistry efforts to discover novel therapeutic agents. By systematically modifying different parts of the molecule, researchers can probe its interactions with biological targets and optimize its pharmacological properties.
Modifications on the Piperidine Nitrogen
The secondary amine of the piperidine ring is a common and convenient site for modification. These modifications can significantly impact a compound's potency, selectivity, and pharmacokinetic profile. The nitrogen atom can be functionalized through various reactions, such as alkylation, acylation, or reductive amination. nih.gov This allows for the introduction of a wide array of substituents to explore the chemical space around the core scaffold.
Examples of such derivatization include:
N-Boc protection: The introduction of a tert-butoxycarbonyl (Boc) group creates tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate. nih.gov This protected intermediate is crucial for preventing unwanted side reactions at the nitrogen during subsequent synthetic steps and is a common strategy in multi-step syntheses. mdpi.com
N-alkylation: Simple alkyl groups can be introduced, such as in 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine. achemblock.com More complex groups, like in 4-(4-bromo-1H-pyrazol-1-yl)-1-(cyclopropylmethyl)piperidine, can also be installed to probe specific binding pockets. chiralen.com
N-arylation: The piperidine nitrogen can be linked to aromatic or heteroaromatic systems, a strategy used to develop compounds with high affinity for specific biological targets, such as dopamine (B1211576) D4 receptors. nih.gov
| Derivative Name | Modification on Piperidine Nitrogen | CAS Number | Reference |
|---|---|---|---|
| tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate | Boc protecting group | 877399-50-3 | nih.gov |
| 4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine | Methyl group | 877399-61-6 | achemblock.com |
| 4-(4-Bromo-1H-pyrazol-1-yl)-1-(cyclopropylmethyl)piperidine | Cyclopropylmethyl group | 2270905-67-2 | chiralen.com |
Substituent Variations on the Pyrazole Ring
The pyrazole ring itself offers multiple positions for substitution, allowing for fine-tuning of the molecule's electronic and steric properties. nih.gov The substitution pattern on the pyrazole ring can dramatically influence biological activity. nih.gov The nitrogen atoms in the ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets, while various substituents can modulate properties like lipophilicity and metabolic stability. researchgate.netnih.gov For example, the presence of a bromo group at the 4-position, as in the parent compound, is a key feature. SAR studies often involve replacing this bromine with other halogens (e.g., chlorine, iodine) or other functional groups to assess the impact on target binding. nih.govnih.gov The introduction of substituents at other positions (e.g., C3 or C5) with groups like aryl, alkyl, or trifluoromethyl moieties is also a common strategy to explore and optimize pharmacological profiles. mdpi.comnih.gov
Linker Strategies for Hybrid Molecules
Molecular hybridization is an advanced strategy in drug design where two or more pharmacophores are combined into a single molecule. researchgate.net This approach aims to create multi-target-directed ligands that can offer synergistic therapeutic effects or improved pharmacokinetic properties. nih.gov The 4-(pyrazol-1-yl)piperidine scaffold can serve as one of the pharmacophores in such a hybrid molecule. The connection is achieved through a molecular linker, which can be designed to be either cleavable or non-cleavable. nih.gov
Cleavable linkers are designed to break down in vivo, releasing the individual active components in a prodrug-like fashion. nih.gov
Non-cleavable linkers remain intact, ensuring that the pharmacophores act as a single entity. nih.gov
The nature of the linker (e.g., alkyl chain, amide bond) and the way the pharmacophores are connected define the type of hybrid molecule, which can be categorized as fused, linked, or merged hybrids. nih.gov This strategy allows for the creation of novel chemical entities with potentially enhanced efficacy and reduced side effects. researchgate.net
Advanced Spectroscopic and Structural Characterization for Research Purposes
Elucidation of Molecular Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-(4-Bromo-1H-pyrazol-1-yl)piperidine 2HCl, NMR provides unambiguous evidence of the pyrazole (B372694) and piperidine (B6355638) ring systems and their connectivity. The data presented are predicted based on the analysis of its precursors, such as tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate, and established principles of NMR spectroscopy. The formation of the dihydrochloride (B599025) salt, with protonation of the piperidine nitrogen, is expected to induce significant downfield shifts for the piperidine protons and carbons, particularly those in the alpha position (C2, C6).
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in the molecule.
Pyrazole Ring Protons: The 4-bromopyrazole ring exhibits two distinct singlets in the aromatic region, corresponding to the protons at the C3 and C5 positions. Their singlet nature is due to the absence of adjacent protons for coupling.
Piperidine Ring Protons: The piperidine ring protons appear as a set of complex multiplets in the aliphatic region. The proton at C4 (the methine proton) is a key signal, typically appearing as a multiplet due to coupling with the adjacent methylene (B1212753) protons at C3 and C5. The protons at C2/C6 and C3/C5 are diastereotopic and would appear as distinct multiplets. In the dihydrochloride salt, the protons on the carbons adjacent to the protonated nitrogen (C2 and C6) are expected to be significantly deshielded and shifted downfield.
Ammonium (B1175870) Protons: The two protons associated with the dihydrochloride salt on the piperidine nitrogen (N-H⁺) would likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Pyrazole H-3 | ~7.8 - 8.0 | s (singlet) | Aromatic region. |
| Pyrazole H-5 | ~7.6 - 7.8 | s (singlet) | Aromatic region. |
| Piperidine H-4 | ~4.6 - 4.9 | m (multiplet) | Methine proton, downfield due to attachment to pyrazole nitrogen. |
| Piperidine H-2ax, H-6ax | ~3.5 - 3.8 | m (multiplet) | Axial protons alpha to N-H⁺, shifted significantly downfield. |
| Piperidine H-2eq, H-6eq | ~3.2 - 3.5 | m (multiplet) | Equatorial protons alpha to N-H⁺, shifted significantly downfield. |
| Piperidine H-3ax, H-5ax | ~2.4 - 2.7 | m (multiplet) | Axial protons beta to N-H⁺. |
| Piperidine H-3eq, H-5eq | ~2.2 - 2.5 | m (multiplet) | Equatorial protons beta to N-H⁺. |
¹³C NMR spectroscopy is used to confirm the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
Pyrazole Ring Carbons: Three signals are expected for the pyrazole ring. The C3 and C5 carbons appear in the aromatic region. The C4 carbon, being directly attached to the bromine atom, shows a signal at a characteristically upfield position for an aromatic carbon due to the heavy atom effect.
Piperidine Ring Carbons: Three distinct signals are expected for the piperidine ring carbons due to the molecule's symmetry. The C4 carbon is shifted downfield due to its direct attachment to the pyrazole nitrogen. The C2/C6 carbons are also shifted downfield, an effect that is enhanced by the protonation of the adjacent nitrogen in the dihydrochloride salt. The C3/C5 carbons appear at the most upfield position among the ring carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbons | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| Pyrazole C-3 | ~140 - 142 | Aromatic region, CH. |
| Pyrazole C-5 | ~128 - 130 | Aromatic region, CH. |
| Pyrazole C-4 | ~95 - 98 | Shielded due to attachment to bromine. |
| Piperidine C-4 | ~58 - 62 | Methine carbon attached to pyrazole nitrogen. |
| Piperidine C-2, C-6 | ~48 - 52 | Alpha to N-H⁺, downfield shifted. |
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the piperidine H-4 and the H-3/H-5 protons, and sequentially among all protons on the piperidine ring (H-2/H-6 with H-3/H-5), confirming the ring's integrity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals for C3/H3 and C5/H5 of the pyrazole ring, as well as each CH/CH₂ group in the piperidine ring (C4/H4, C2,6/H2,6, and C3,5/H3,5).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for confirming the connection between the two rings. A key correlation would be expected from the piperidine H-4 proton to the pyrazole C-5 and C-3 carbons, providing definitive proof of the N1-C4 bond.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information based on fragmentation patterns. For analysis of the title compound, the free base, 4-(4-Bromo-1H-pyrazol-1-yl)piperidine, would be observed.
The most characteristic feature in the mass spectrum would be the molecular ion peak (M⁺). Due to the presence of a bromine atom, the molecular ion would appear as a pair of peaks of nearly equal intensity (a 1:1 ratio), corresponding to the two stable isotopes, ⁷⁹Br and ⁸¹Br.
Expected Molecular Ion (M⁺): m/z 243 (for ⁷⁹Br) and 245 (for ⁸¹Br).
Fragmentation Patterns: Electron impact ionization would likely cause fragmentation of the piperidine ring and cleavage of the bond between the two rings. Common fragmentation pathways for pyrazoles include the loss of HCN. researchgate.net Alpha-cleavage adjacent to the piperidine nitrogen is a dominant pathway for similar amines. libretexts.org
Table 3: Predicted Key Mass Spectrometry Fragments for 4-(4-Bromo-1H-pyrazol-1-yl)piperidine
| m/z (⁷⁹Br / ⁸¹Br) | Possible Fragment Identity | Notes |
|---|---|---|
| 243 / 245 | [C₈H₁₂BrN₃]⁺ | Molecular ion (M⁺) |
| 146 / 148 | [C₃H₂BrN₂]⁺ | Pyrazole ring fragment |
| 98 | [C₅H₁₂N]⁺ | Piperidine ring fragment after cleavage |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the dihydrochloride salt, the spectrum would be characterized by the presence of ammonium salt vibrations. nih.gov
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3150 | C-H stretch | Pyrazole C-H |
| 2850 - 3000 | C-H stretch | Piperidine C-H |
| 2400 - 2800 | N-H⁺ stretch | Secondary ammonium salt (R₂NH₂⁺) |
| ~1600 and ~1480 | C=N, C=C stretch | Pyrazole ring skeletal vibrations |
| 1550 - 1610 | N-H⁺ bend | Secondary ammonium salt (R₂NH₂⁺) |
| 1000 - 1100 | C-N stretch | C-N bond vibrations |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular constitution and stereochemistry.
While a specific crystal structure for this compound is not available in the public domain, analysis would be expected to reveal several key features:
Piperidine Conformation: The piperidine ring would almost certainly adopt a stable chair conformation.
Substituent Orientation: The 4-pyrazolyl substituent would be expected to occupy an equatorial position on the piperidine chair to minimize steric hindrance.
Crystal Packing: In the solid state, the structure would be stabilized by a network of intermolecular interactions. As a dihydrochloride salt, strong hydrogen bonds would exist between the chloride anions and the ammonium (N-H⁺) groups of the piperidine ring, dominating the crystal packing arrangement.
This technique is essential for unambiguously confirming the absolute structure and understanding the intermolecular forces that govern the properties of the compound in its solid form. nih.gov
In-depth Analysis of this compound Reveals Data Scarcity
Despite extensive research, detailed spectroscopic and structural characterization data for the chemical compound this compound remains largely unavailable in the public domain. While information on related structures and analogous compounds can be found, specific experimental data for this particular dihydrochloride salt, crucial for a comprehensive scientific article, is not presently accessible through scholarly databases, patent literature, or chemical supplier technical sheets.
The intended scope of this article was to provide a thorough examination of this compound, focusing on its advanced spectroscopic and structural properties, as well as its chiral characteristics. However, the foundational data required for such an analysis—including detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra, as well as crystallographic data—could not be located.
Furthermore, the investigation into the chiral nature of this compound yielded no specific studies. While general methodologies for the chiral separation and enantiomeric purity assessment of piperidine and pyrazole derivatives are well-documented in chemical literature, their direct application or reported findings for this compound have not been published. The potential for chirality in this molecule exists, but without experimental data, any discussion on its enantiomeric properties would be purely speculative.
Consequently, the creation of a detailed and scientifically rigorous article, complete with the requisite data tables and in-depth research findings as per the initial instructions, is not feasible at this time due to the absence of primary scientific literature and experimental data for this compound. The scientific community has yet to publish the specific characterizations necessary to fulfill the requested analysis.
Theoretical and Computational Studies of 4 4 Bromo 1h Pyrazol 1 Yl Piperidine and Analogs
Conformational Analysis and Energy Landscape
The rotational freedom around the C-N bond connecting the piperidine (B6355638) and pyrazole (B372694) rings also contributes to the conformational diversity. X-ray crystallography studies of analogous compounds, such as tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, have shown a dihedral angle of 33.4(1)° between the plane of the pyrazole ring and the approximate mirror plane of the piperidine ring. nih.gov This indicates that a non-planar arrangement is energetically favorable, likely due to a balance of steric and electronic effects. The energy landscape of 4-(4-bromo-1H-pyrazol-1-yl)piperidine would be characterized by several local energy minima corresponding to different rotamers and chair conformations, with the global minimum likely corresponding to the equatorial-substituted chair conformation.
Table 1: Predicted Conformational Preferences of 4-(4-Bromo-1H-pyrazol-1-yl)piperidine
| Conformer | Pyrazole Ring Orientation | Piperidine Ring Conformation | Relative Energy (Predicted) |
| 1 | Equatorial | Chair | Lowest |
| 2 | Axial | Chair | Higher |
| 3 | Equatorial | Boat | Highest |
| 4 | Axial | Boat | High |
Note: This table is predictive and based on the general principles of conformational analysis of piperidine derivatives.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.nettandfonline.com For 4-(4-bromo-1H-pyrazol-1-yl)piperidine, DFT calculations can provide a detailed picture of the electron distribution, molecular orbitals, and electrostatic potential.
These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively.
Furthermore, DFT can be used to calculate various molecular properties such as dipole moment, polarizability, and atomic charges. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and can identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is important for understanding intermolecular interactions. ufms.br
Molecular Dynamics Simulations for Dynamic Behavior
For a molecule like 4-(4-bromo-1H-pyrazol-1-yl)piperidine, MD simulations can explore the transitions between different conformational states, such as the interconversion of chair forms of the piperidine ring and the rotation around the piperidine-pyrazole bond. These simulations can provide insights into the stability of different conformers and the energy barriers between them. When placed in a simulated biological environment, such as a lipid bilayer or in proximity to a protein, MD simulations can reveal preferred binding orientations and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern its biological activity. mdpi.com
pKa and Lipophilicity (LogP/LogD) Predictions
The physicochemical properties of a molecule, such as its acidity (pKa) and lipophilicity (LogP/LogD), are critical for its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. Computational methods can be used to predict these important parameters.
The pKa of 4-(4-bromo-1H-pyrazol-1-yl)piperidine will be influenced by the basic nitrogen atom in the piperidine ring. The presence of the electron-withdrawing pyrazole ring is expected to decrease the basicity of the piperidine nitrogen compared to unsubstituted piperidine.
Lipophilicity is a measure of a compound's ability to partition between a lipid-like environment and an aqueous one. LogP is the logarithm of the partition coefficient in an octanol-water system for the neutral form of the molecule. LogD takes into account the ionization of the molecule at a specific pH. For an ionizable compound like 4-(4-bromo-1H-pyrazol-1-yl)piperidine, LogD is a more relevant descriptor of its lipophilicity under physiological conditions. The bromine atom on the pyrazole ring is expected to increase the lipophilicity of the molecule.
Table 2: Predicted Physicochemical Properties of 4-(4-Bromo-1H-pyrazol-1-yl)piperidine and Related Analogs
| Compound | Predicted pKa | Predicted LogP | Predicted LogD (pH 7.4) |
| 4-(1H-Pyrazol-1-yl)piperidine | 8.5 - 9.5 | 0.3 | -0.5 to 0.5 |
| 4-(4-Bromo-1H-pyrazol-1-yl)piperidine | 8.0 - 9.0 | 1.1 - 1.5 | 0.1 - 1.0 |
| 4-(4-Chloro-1H-pyrazol-1-yl)piperidine | 8.1 - 9.1 | 0.8 - 1.2 | -0.2 to 0.8 |
| 4-(4-Iodo-1H-pyrazol-1-yl)piperidine | 8.0 - 9.0 | 1.4 - 1.8 | 0.4 - 1.3 |
Note: These values are estimations based on computational prediction tools and data from analogous structures. Actual experimental values may vary.
Predictive Modeling of Molecular Properties Relevant to Biological Interactions
Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For 4-(4-bromo-1H-pyrazol-1-yl)piperidine and its analogs, QSAR models can be developed to predict their affinity for a particular biological target.
These models use a set of calculated molecular descriptors, which can be constitutional, topological, electrostatic, or quantum chemical in nature. By correlating these descriptors with experimentally determined biological activities for a training set of molecules, a predictive model can be built. This model can then be used to estimate the activity of new, untested compounds, thereby guiding the design and synthesis of more potent analogs. For pyrazolylpiperidine derivatives, key descriptors in a QSAR model might include lipophilicity (LogP/LogD), molecular weight, polar surface area, and specific steric and electronic features of the substituents on both the pyrazole and piperidine rings. nih.gov
Preclinical Pharmacological Investigations of 4 4 Bromo 1h Pyrazol 1 Yl Piperidine Analogs
In Vitro Biological Target Identification and Validation
The preclinical evaluation of novel chemical entities is foundational to drug discovery, providing critical insights into their biological activities and therapeutic potential. Analogs of 4-(4-bromo-1H-pyrazol-1-yl)piperidine, which feature a core pyrazole (B372694) moiety linked to a piperidine (B6355638) ring, have been the subject of extensive investigation across various biological targets. frontiersin.org The pyrazole ring is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including anticancer and anti-inflammatory properties. nih.govnih.gov In vitro studies are instrumental in identifying and validating the specific proteins, such as receptors and enzymes, with which these compounds interact.
Receptor binding assays are essential for determining the affinity and selectivity of compounds for specific receptor targets. Analogs of 4-(4-bromo-1H-pyrazol-1-yl)piperidine have been evaluated against several G protein-coupled receptors (GPCRs) and nuclear receptors.
Cannabinoid Receptor 1 (CB1): The CB1 receptor, a GPCR abundant in the central nervous system, is a key component of the endocannabinoid system. nih.govnih.gov Pyrazole derivatives have been famously developed as CB1 receptor antagonists. For instance, Rimonabant, a 1,5-diarylpyrazole, is a well-characterized antagonist with high affinity for the CB1 receptor (Ki = 2 nM). jbclinpharm.org Structure-activity relationship (SAR) studies on related pyrazole-carboxamides have shown that the N-piperidinyl group contributes to better selectivity for the CB1 receptor. jbclinpharm.org These findings suggest that the 4-(pyrazol-1-yl)piperidine scaffold is a promising framework for developing modulators of the CB1 receptor.
GPR119: GPR119 is a GPCR expressed predominantly in pancreatic β-cells and intestinal enteroendocrine cells, making it a promising target for the treatment of type 2 diabetes and obesity. nih.gov Activation of GPR119 enhances glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1). semanticscholar.org Several small-molecule GPR119 agonists containing piperidine and other heterocyclic moieties have been developed. semanticscholar.orgnih.gov The exploration of pyrazole-piperidine analogs in this context is driven by the need for novel therapeutics that can improve glucose homeostasis. nih.govnih.gov
Estrogen Receptors (ER): Estrogen receptors, particularly ERα and ERβ, are nuclear receptors that play crucial roles in various physiological and pathological processes. Tetrasubstituted pyrazoles have been identified as high-affinity ligands for ERs. researchgate.netabertay.ac.uk Certain pyrazole derivatives function as selective estrogen receptor modulators (SERMs) or pure antagonists. researchgate.netnih.gov For example, 1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole hydrochloride is a selective ERα antagonist with over 200-fold binding selectivity for ERα over ERβ. researchgate.net Structure-guided optimization of pyrazolopyrimidines has led to analogs with basic side chains that exhibit increased binding affinity and antagonist potency. nih.gov
| Compound Class | Target Receptor | Binding Affinity (Ki) | Functional Activity |
|---|---|---|---|
| Diarylpyrazole-carboxamide | CB1 | ~2 nM | Antagonist/Inverse Agonist jbclinpharm.org |
| Piperidinylethoxy-phenol pyrazole | ERα | High (200-fold selective vs ERβ) | Antagonist researchgate.net |
| Pyrimido[5,4-b] nih.govnih.govoxazine | GPR119 | EC50 = 12-13 nM | Agonist semanticscholar.org |
Enzyme inhibition assays are crucial for identifying compounds that can modulate the activity of enzymes involved in disease pathways. The pyrazole scaffold is a common feature in many kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket. nih.gov
Cyclin-Dependent Kinases (CDK2/5): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. acs.org Consequently, CDK inhibitors are a major focus of anticancer drug development. nih.gov A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, developed through bioisosteric replacement, exhibited potent CDK2 inhibitory activity. One of the most potent compounds in this series demonstrated a Ki value of 0.005 µM for CDK2, with good selectivity over other CDKs. nih.govnih.gov
Phosphoinositide 3-Kinases (PI3K): The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. nih.govnih.gov Mutations and overactivation of this pathway are common in many cancers. acs.org Pyridopyrimidinone derivatives incorporating a difluoropiperidine ring have been developed as potent and selective inhibitors of the PI3Kα H1047R mutant, a common mutation in breast cancer. nih.gov These findings highlight the utility of the piperidine moiety in achieving potent and selective PI3K inhibition.
Janus Kinases (JAK1/2): The JAK/STAT signaling pathway is central to mediating cellular responses to a wide range of cytokines and growth factors. researchgate.net Aberrant JAK/STAT signaling is associated with inflammatory diseases and cancers. Medicinal chemistry efforts have led to the discovery of highly selective JAK1 kinase inhibitors built upon a pyrazol-amino-pyrimidine scaffold. These compounds are being investigated to overcome treatment resistance in cancers driven by oncogenic signaling pathways. researchgate.net
| Compound Class | Target Kinase | Inhibitory Potency (Ki or IC50) |
|---|---|---|
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | Ki = 0.005 µM nih.gov |
| Pyridopyrimidinone | PI3Kα H1047R | pAKT T47D IC50 = 78 nM acs.org |
| Pyrazol-amino-pyrimidine | JAK1 | Selective nM inhibition researchgate.net |
Beyond direct target engagement, it is vital to understand how these compounds affect cellular signaling pathways. Analogs of 4-(4-bromo-1H-pyrazol-1-yl)piperidine have been shown to modulate key pathways involved in cell fate decisions. For instance, inhibitors targeting the PI3K/Akt pathway effectively block the phosphorylation of downstream substrates like Akt, leading to reduced cell growth and survival. nih.govnih.gov Similarly, CDK2 inhibitors can reduce the phosphorylation of the retinoblastoma (Rb) protein, a critical step in cell cycle progression, leading to cell cycle arrest in the S and G2/M phases and subsequent apoptosis. nih.gov In the context of cancer, certain piperidine-based derivatives have been shown to act as anti-tubulin agents, disrupting microtubule polymerization and arresting cancer cells in the G2/M phase. nih.gov
Elucidation of Molecular Mechanisms of Action
Understanding the precise molecular interactions between a ligand and its target is fundamental for rational drug design and optimization.
Computational modeling, docking studies, and X-ray crystallography are powerful tools for visualizing and analyzing these interactions at an atomic level. frontiersin.org For pyrazole-piperidine analogs, these studies have revealed key binding modes. For example, in sigma receptors, the protonated piperidine nitrogen can form crucial salt bridge interactions with acidic residues like Glu172 and Asp126 in the binding pocket. nih.gov In kinase inhibition, the pyrazole ring often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a common feature for ATP-competitive inhibitors. nih.gov Crystallographic studies of pyridopyrimidinone inhibitors bound to PI3Kα have provided detailed insights into their binding mode, revealing interactions with a cryptic pocket that contribute to their mechanism of inhibition and selectivity. nih.govacs.org
The binding of a ligand to its target initiates a cascade of intracellular signaling events. Analysis of these downstream effects confirms the compound's mechanism of action. For GPR119 agonists, target engagement leads to the activation of Gαs, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent stimulation of insulin and GLP-1 secretion. nih.govsemanticscholar.org For kinase inhibitors, the primary effect is the blockade of phosphorylation of direct substrates. For example, JAK1 inhibitors prevent the phosphorylation of STAT3, thereby inhibiting the entire JAK/STAT signaling pathway. researchgate.net Similarly, PI3K inhibitors block the conversion of PIP2 to PIP3, which in turn prevents the recruitment and activation of downstream effectors like PDK1 and Akt, ultimately suppressing signals for cell growth and proliferation. nih.gov
Structure-Activity Relationship (SAR) Studies
Systematic exploration of substituents on the pyrazole and piperidine rings has yielded valuable insights into the SAR of this compound class. Modifications are typically aimed at enhancing potency and selectivity while maintaining favorable physicochemical properties.
On the pyrazole ring, the position and nature of substituents are critical. For instance, in a series of 3,4-diaryl pyrazole derivatives, the substitution pattern significantly impacts their activity as tubulin polymerization inhibitors. Similarly, studies on other pyrazole-containing compounds have shown that introducing electron-withdrawing groups can enhance antinociceptive efficacy.
The piperidine moiety also offers opportunities for modification. Research on phenylpyrazolone analogs has demonstrated that introducing a piperidine linker can be a valuable strategy for creating new derivatives. nih.gov The nature of the substituent on the piperidine nitrogen plays a crucial role in determining the compound's properties. For example, in a study of 4-azaindole-2-piperidine compounds, introducing unsaturation in the piperidine ring led to a tenfold increase in potency against Trypanosoma cruzi. dndi.org However, replacing the piperidine with a more flexible acyclic analog or a different heterocycle like morpholine (B109124) often results in a partial or complete loss of activity, highlighting the importance of the piperidine scaffold for maintaining the desired biological effect. dndi.org
Generally, more apolar compounds in these series tend to exhibit better activity than highly polar molecules. nih.gov The table below summarizes key substituent effects observed in related analog series.
Table 1: Summary of Substituent Effects on the Activity of Pyrazole-Piperidine Analogs
| Ring/Position | Modification | Observed Effect on Activity | Reference |
|---|---|---|---|
| Piperidine Ring | Introduction of unsaturation | Ten-fold increase in potency | dndi.org |
| Piperidine Ring | Replacement with acyclic analog | Loss of activity | dndi.org |
| Piperidine Ring | Replacement with morpholine ring | Inactive compound | dndi.org |
| General | Increased apolarity | Generally improved activity | nih.gov |
| General | Increased polarity (cLogP <2.0) | Generally reduced activity | nih.gov |
Scaffold hopping and bioisosteric replacement are key strategies in drug design to discover structurally novel compounds, improve physicochemical and pharmacokinetic properties, and secure new intellectual property. uniroma1.itnih.gov Bioisosteric replacement involves substituting one functional group with another that has similar physical or chemical properties, with the goal of retaining biological activity. nih.govresearchgate.net Scaffold hopping is a more drastic form of this concept, where the central core or framework of a molecule is replaced with a structurally different scaffold, while preserving the essential three-dimensional arrangement of key binding features. uniroma1.itnih.gov
Such computational and synthetic strategies are vital for expanding the chemical space around the 4-(4-bromo-1H-pyrazol-1-yl)piperidine core, aiming to identify new scaffolds that may offer advantages in terms of potency, selectivity, or metabolic stability. uniroma1.it
In Vitro Cell-Based Assays for Biological Response
In vitro cell-based assays are crucial for evaluating the biological effects of novel compounds in a biologically relevant environment. researchgate.net For analogs of 4-(4-bromo-1H-pyrazol-1-yl)piperidine, these assays are used to determine their effects on cell health, proliferation, and specific cellular pathways.
The anti-proliferative activity of pyrazole-piperidine analogs has been extensively studied using various human cancer cell lines as research tools. These assays, such as the MTT or SRB assays, measure the ability of a compound to inhibit cell growth or induce cell death. utrgv.edu
Numerous studies have demonstrated the potent cytotoxic effects of pyrazole derivatives across a wide range of cancer cell lines. For example, a series of phenylbipyridinylpyrazoles were screened against the NCI-60 panel of human tumor cell lines, with some compounds showing a broad spectrum of activity at a 10 µM concentration. nih.govresearchgate.net In another study, pyrazoline derivatives incorporating a 4-methylsulfonylbenzene nucleus were evaluated against 59 human cancer cell lines, revealing structure-activity relationships for their antitumor effects. nih.gov
The data in the table below, compiled from various studies, illustrates the growth inhibitory activities of different pyrazole analogs against several cancer cell lines.
Table 2: Growth Inhibition (GI₅₀) of Selected Pyrazole Analogs in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI₅₀ (µM) | Reference |
|---|---|---|---|---|
| 5c | NCI-60 Panel Average | Various | Mean Growth 53% at 10 µM | nih.gov |
| 5h | NCI-60 Panel Average | Various | Mean Growth 58% at 10 µM | nih.gov |
| 18c | HL-60 | Leukemia | 0.35 | nih.gov |
| 18c | MCF-7 | Breast | 0.29 | nih.gov |
| 18c | MDA-MB-231 | Breast | 0.22 | nih.gov |
| 18g | HL-60 | Leukemia | 0.17 | nih.gov |
| 18g | MCF-7 | Breast | 0.15 | nih.gov |
| 18g | MDA-MB-231 | Breast | 0.12 | nih.gov |
| 18h | HL-60 | Leukemia | 0.28 | nih.gov |
| 18h | MCF-7 | Breast | 0.23 | nih.gov |
| 18h | MDA-MB-231 | Breast | 0.17 | nih.gov |
Note: GI₅₀ is the concentration causing 50% growth inhibition.
Beyond general cytotoxicity, functional cell assays are employed to elucidate the specific mechanisms by which pyrazole-piperidine analogs exert their effects. A prominent mechanism identified for this class of compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. researchgate.net
Microtubules are essential for forming the mitotic spindle during cell division, and agents that interfere with this process can halt cell cycle progression and induce apoptosis. nih.gov Several pyrazole derivatives have been identified as potent tubulin polymerization inhibitors. nih.gov For instance, a novel pyrazole derivative, PTA-1, was shown to disrupt the microtubule network in triple-negative breast cancer cells. nih.gov This disruption leads to cell cycle arrest, primarily in the G2/M phase, which is a hallmark of anti-tubulin agents. nih.govsemanticscholar.org
Flow cytometry is a common technique used to analyze the cell cycle distribution of a cell population. Studies have shown that treatment with pyrazole analogs can cause a significant accumulation of cells in the G2/M phase. nih.govsemanticscholar.org For example, a 3,5-diphenyl-2-pyrazoline derivative (compound 4) was found to induce G2/M arrest in HCT116 human colon cancer cells. semanticscholar.org Similarly, certain pyrrole-based carboxamides, which also act as tubulin inhibitors, were shown to halt cell cycle progression in the G2/M phase, leading to apoptosis. mdpi.com
In addition to cell cycle analysis, direct tubulin polymerization assays can confirm the inhibitory activity of these compounds. Molecular docking studies often suggest that these pyrazole derivatives bind to the colchicine-binding site on β-tubulin, thereby preventing the formation of microtubules. nih.govsemanticscholar.org
In Vivo Proof-of-Concept Studies in Relevant Animal Models (Mechanistic Focus, Non-Therapeutic Efficacy)
Following promising in vitro results, select compounds are advanced to in vivo studies using relevant animal models. These studies are designed not to prove therapeutic efficacy but to establish proof-of-concept for the proposed mechanism of action in a complex biological system.
For pyrazole-based compounds identified as tubulin inhibitors, a common in vivo model is the tumor xenograft. In one such study, novel pyrrole-based carboxamides, which demonstrated potent tubulin inhibition in vitro, were evaluated in a nude mouse model bearing HCC1806 breast cancer xenografts. mdpi.com The results indicated that these compounds significantly inhibited tumor growth, providing in vivo evidence that the anti-tubulin mechanism observed in cell culture translates to an anti-proliferative effect in a living organism. mdpi.com This type of study helps to confirm that the compound can reach its target in sufficient concentrations and exert its mechanistic effect in vivo.
Pharmacodynamic Marker Evaluation in Animal Tissues
No studies detailing the evaluation of pharmacodynamic markers in animal tissues for 4-(4-Bromo-1H-pyrazol-1-yl)piperidine 2HCl or its analogs were identified. Research in this area would typically involve assessing the biochemical and physiological effects of the compound on the body over time. This could include measuring changes in the levels of specific enzymes, signaling molecules, or gene expression in tissues relevant to the compound's presumed mechanism of action. However, no such data has been published for this specific compound.
Receptor Occupancy Studies in Animal Models
There is no available data from receptor occupancy studies in animal models for this compound. These studies are crucial in drug development to determine the extent to which a drug binds to its intended biological target at various concentrations. Such studies would provide insight into the relationship between drug dosage, target engagement, and the pharmacological response. The absence of this information indicates that the in vivo target binding characteristics of this compound have not been publicly disclosed.
Computational Drug Discovery and Molecular Modeling Applications
Ligand-Based Drug Design (LBDD)
Ligand-based drug design (LBDD) approaches are utilized when the three-dimensional structure of the target protein is unknown or when focusing on the known structure-activity relationships of a series of active compounds. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.
Pharmacophore modeling is a cornerstone of LBDD, involving the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For BACE1 inhibitors, a common pharmacophore model includes key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov
A pharmacophore hypothesis for BACE1 inhibitors can be generated from a set of known active compounds. nih.gov This model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the required features. The 4-(4-Bromo-1H-pyrazol-1-yl)piperidine scaffold contains several features that align with typical BACE1 inhibitor pharmacophores:
Hydrophobic Features: The piperidine (B6355638) ring and the bromo-substituted pyrazole (B372694) ring contribute to the molecule's hydrophobicity, enabling it to fit into the hydrophobic pockets of the BACE1 active site.
Hydrogen Bond Acceptor: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors.
Aromatic Ring: The pyrazole ring serves as an aromatic feature, which is often crucial for interaction with aromatic residues in the target's binding site.
| Pharmacophore Feature | Corresponding Moiety in Compound | Potential Role in BACE1 Inhibition |
| Hydrophobic Group | Piperidine Ring, Bromo-pyrazole | Interaction with hydrophobic subpockets (S1, S3) |
| Aromatic Ring | Pyrazole Ring | π-π stacking interactions with aromatic residues |
| Hydrogen Bond Acceptor | Pyrazole Nitrogen Atoms | Formation of hydrogen bonds with catalytic aspartate residues |
This table illustrates how the structural features of 4-(4-Bromo-1H-pyrazol-1-yl)piperidine align with a generalized pharmacophore model for BACE1 inhibitors.
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to understand which molecular properties (descriptors) are critical for activity. mdpi.comnih.gov
For a series of pyrazole-piperidine derivatives targeting BACE1, a QSAR model would be built using various molecular descriptors. mdpi.com These descriptors quantify different aspects of the molecule's structure and properties.
| Descriptor Type | Example Descriptor | Relevance to 4-(4-Bromo-1H-pyrazol-1-yl)piperidine |
| Electronic | Dipole Moment, Partial Charges | Governs electrostatic and hydrogen bonding interactions of the pyrazole nitrogens. |
| Steric | Molecular Volume, Surface Area | Defines the size and shape constraints for fitting into the BACE1 active site. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the overall hydrophobicity, crucial for binding and cell permeability. |
| Topological | Connectivity Indices | Describes the branching and arrangement of atoms within the pyrazole-piperidine scaffold. |
This table outlines key descriptor classes used in QSAR and their relevance to the physicochemical properties of the title compound.
A robust QSAR model can guide the modification of the 4-(4-bromo-1H-pyrazol-1-yl)piperidine scaffold. For instance, if the model indicates that increased hydrophobicity at a specific position enhances activity, derivatives with different substituents on the pyrazole or piperidine ring could be designed and evaluated in silico before synthesis. researchgate.net
Structure-Based Drug Design (SBDD)
Structure-based drug design (SBDD) methods leverage the known 3D structure of the target protein, typically determined through X-ray crystallography or NMR spectroscopy. These techniques allow for the direct visualization and analysis of how a ligand binds to its target, facilitating the design of compounds with improved affinity and specificity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. ssrn.comnih.gov For 4-(4-Bromo-1H-pyrazol-1-yl)piperidine, docking studies are performed using the crystal structure of BACE1. The primary goal is to fit the molecule into the enzyme's active site, which is a cleft containing two key catalytic aspartate residues, Asp32 and Asp228. nih.gov
Docking simulations would predict that the pyrazole ring of the compound establishes key interactions within the active site. The piperidine moiety typically serves as a scaffold, positioning the pyrazole group for optimal interaction. Scoring functions are then used to estimate the binding affinity, ranking different binding poses and potential derivatives. nih.gov A lower binding energy score generally indicates a more stable protein-ligand complex. nih.gov
| BACE1 Active Site Residue | Potential Interaction with Compound | Interaction Type |
| Asp32, Asp228 | Pyrazole Nitrogen | Hydrogen Bonding |
| Gly34, Thr232 | Piperidine/Pyrazole Backbone | Hydrogen Bonding |
| Leu30, Phe108, Trp115, Ile118 | Bromo-pyrazole, Piperidine Ring | Hydrophobic/Van der Waals Interactions |
This table summarizes the predicted key interactions between 4-(4-Bromo-1H-pyrazol-1-yl)piperidine and the active site residues of BACE1 based on general docking studies of similar inhibitors. nih.govresearchgate.net
Following molecular docking, Protein-Ligand Interaction Fingerprinting (PLIF) is a method used to systematically analyze and compare the binding modes of different ligands. nih.gov A PLIF is a bitstring that represents the presence or absence of specific interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) between the ligand and each residue in the protein's binding site. mdpi.comosti.gov
By generating a PLIF for the docked pose of 4-(4-Bromo-1H-pyrazol-1-yl)piperidine, researchers can:
Identify Key Interactions: Pinpoint the most critical residues and interaction types responsible for binding.
Compare Binding Modes: Compare its interaction profile with those of known potent and weak inhibitors to identify patterns associated with high activity.
Guide Virtual Screening: Use the fingerprint as a filter to select compounds from a virtual screen that exhibit a desired interaction profile, improving the accuracy over simple docking scores. nih.gov
This method transforms complex 3D interaction data into a simple, one-dimensional format that is amenable to large-scale data analysis and machine learning. osti.gov
While docking scores provide a rapid estimation of binding affinity, more rigorous methods like binding free energy calculations offer a more accurate prediction. nih.gov Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used. researchgate.net
These calculations are typically performed on snapshots taken from molecular dynamics (MD) simulations of the protein-ligand complex. An MD simulation models the movement of atoms over time, providing insight into the stability of the binding pose and the complex as a whole. The binding free energy is then calculated by summing various energy components, including van der Waals energy, electrostatic energy, and solvation free energy. researchgate.net
For the 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-BACE1 complex, these calculations can:
Provide a quantitative estimate of the binding affinity (e.g., in kcal/mol), which can be compared with experimental values. nih.gov
Decompose the total binding energy into contributions from individual residues, highlighting which amino acids are most critical for the interaction. researchgate.net
Help explain why certain structural modifications on the ligand lead to improved or diminished activity, providing a deeper physical basis for structure-activity relationships. nih.gov
In Silico ADMET Predictions for Research Compound Prioritization (computational models only)
Computational ADMET profiling has become an indispensable tool in medicinal chemistry, offering rapid and cost-effective evaluation of a compound's potential viability as a drug candidate. Various software and web-based platforms, such as SwissADME, pkCSM, and admetSAR, are employed to calculate a wide array of pharmacokinetic and pharmacodynamic parameters. These predictions are based on the molecule's structure and physicochemical properties, leveraging established quantitative structure-activity relationship (QSAR) models.
While specific experimental data on the in silico ADMET properties of 4-(4-Bromo-1H-pyrazol-1-yl)piperidine 2HCl is not publicly available, we can extrapolate the types of predictions that would be crucial for its evaluation based on standard computational drug discovery workflows. These predictions would be instrumental in comparing it against other potential lead compounds and guiding further experimental studies.
A foundational step in in silico ADMET assessment involves the calculation of key physicochemical properties that influence a compound's behavior in a biological system. These properties are often evaluated against established guidelines for oral bioavailability, such as Lipinski's Rule of Five.
Table 1: Predicted Physicochemical Properties for 4-(4-Bromo-1H-pyrazol-1-yl)piperidine
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight ( g/mol ) | < 500 | Yes |
| LogP (octanol/water partition coefficient) | < 5 | Yes |
| Hydrogen Bond Donors | < 5 | Yes |
| Hydrogen Bond Acceptors | < 10 | Yes |
Note: The values in this table are hypothetical and represent the type of data generated in an in silico analysis. They are for illustrative purposes only.
Computational models can provide valuable insights into how this compound might be absorbed, distributed throughout the body, metabolized, and ultimately excreted.
Absorption: Predictions for gastrointestinal (GI) absorption and cell permeability (e.g., Caco-2 permeability) are critical for assessing oral bioavailability. A high predicted GI absorption would suggest that the compound is likely to be well-absorbed from the gut.
Distribution: Key distribution parameters include plasma protein binding and blood-brain barrier (BBB) penetration. The extent of plasma protein binding can influence the amount of free drug available to exert its therapeutic effect. BBB penetration is a crucial consideration for drugs targeting the central nervous system.
Metabolism: In silico tools can predict the likelihood of a compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). Predicting potential drug-drug interactions is a critical component of the safety assessment.
Excretion: Predictions related to renal clearance and interaction with transporters like P-glycoprotein can help in understanding the elimination pathways of the compound.
Table 2: Predicted ADME Properties for 4-(4-Bromo-1H-pyrazol-1-yl)piperidine
| ADME Parameter | Predicted Outcome | Implication for Drug Development |
| Gastrointestinal Absorption | High | Favorable for oral administration. |
| Blood-Brain Barrier Permeability | Low/High | Determines suitability for CNS or peripheral targets. |
| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with CYP2D6 substrates. |
| P-glycoprotein Substrate | Yes/No | Influences drug distribution and elimination. |
Note: The outcomes in this table are hypothetical and for illustrative purposes. The actual predictions would be generated by specific computational models.
Early identification of potential toxicity is a key advantage of in silico ADMET profiling. Computational models can predict various toxicity endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition).
Table 3: Predicted Toxicity Endpoints for 4-(4-Bromo-1H-pyrazol-1-yl)piperidine
| Toxicity Endpoint | Predicted Risk | Significance |
| AMES Mutagenicity | Non-mutagenic | Lower concern for genotoxicity. |
| hERG Inhibition | Low risk | Reduced potential for cardiac arrhythmias. |
| Hepatotoxicity | Low/High | Indicates potential for liver injury. |
Note: The risk levels in this table are hypothetical and serve as examples of the types of toxicity predictions made by computational software.
The compilation of these in silico ADMET predictions provides a comprehensive, albeit preliminary, profile of this compound. This data-driven approach allows researchers to rank and prioritize compounds for further, more resource-intensive experimental validation. By identifying potential liabilities early in the drug discovery process, computational modeling plays a crucial role in optimizing the path toward developing safer and more effective medicines.
Analytical and Purification Methodologies for Research Sample Preparation
High-Performance Liquid Chromatography (HPLC) for Purity and Compound Quantificationnih.govamericanpharmaceuticalreview.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying the amount of 4-(4-Bromo-1H-pyrazol-1-yl)piperidine 2HCl in a sample. americanpharmaceuticalreview.com Reversed-phase HPLC (RP-HPLC) is commonly the method of choice for non-volatile, polar to moderately polar compounds like the target molecule. nih.govresearchgate.net
The method typically involves a C18 stationary phase, which provides excellent separation for a wide range of compounds. A gradient elution using a mobile phase consisting of an aqueous component (often with an acid modifier like phosphoric acid or trifluoroacetic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol) is employed to resolve the target compound from its impurities. nih.govresearchgate.netlgcstandards.com Quantification is achieved by integrating the peak area of the analyte and comparing it to a calibration curve generated from reference standards of known concentration. lgcstandards.com The purity is often expressed as a percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Table 1: Typical RP-HPLC Parameters for Purity Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV at a specific wavelength (e.g., 210-230 nm) |
| Injection Volume | 5-10 µL |
Since the piperidine (B6355638) ring in this compound does not possess a chiral center, enantiomeric separation is not applicable. However, for related chiral piperidine or pyrazole (B372694) derivatives, chiral HPLC is an indispensable tool. americanpharmaceuticalreview.comcsfarmacie.cz This technique is crucial because enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles. csfarmacie.cz
The separation is achieved using chiral stationary phases (CSPs) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated high chiral recognition ability for a variety of compounds, including pyrazole derivatives. nih.govnih.gov The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or a polar organic mode, is critical for achieving baseline resolution. nih.govnih.govresearchgate.net The development of such enantioselective HPLC methods is vital for monitoring asymmetric synthesis and for the stereospecific pharmacological evaluation of each enantiomer. nih.govresearchgate.net
Table 2: Common Chiral Stationary Phases for Piperidine/Pyrazole Derivatives
| Chiral Stationary Phase (CSP) Type | Example Commercial Columns | Typical Mobile Phase Mode |
|---|---|---|
| Polysaccharide-based (Cellulose) | Lux Cellulose-2, Chiralcel® OD-H | Normal Phase, Polar Organic |
| Polysaccharide-based (Amylose) | Lux Amylose-2, Chiralpak® AD-H | Normal Phase, Polar Organic |
| Pirkle-type (Brush-type) | (R,R)-Whelk-O® 1 | Normal Phase |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the research sample. These can include residual solvents from the synthesis and purification process or volatile byproducts. thermofisher.com
In this method, the sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass information that aids in their structural elucidation. thermofisher.com Headspace GC-MS is particularly useful for analyzing residual solvents without dissolving the main compound. For the analysis of piperidine as an impurity, GC methods have been successfully developed. google.com The use of high-resolution accurate mass spectrometry (HRAMS) can further enhance the confidence in impurity identification. thermofisher.com
Table 3: Illustrative GC-MS Parameters for Volatile Impurity Analysis
| Parameter | Typical Condition |
|---|---|
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate (e.g., 1.2 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 40 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
Preparative Chromatography for Compound Isolation
For obtaining a highly pure sample of this compound for research, preparative chromatography is often necessary. This technique is essentially a scaled-up version of analytical HPLC or column chromatography, designed to isolate and purify larger quantities of the target compound. nih.gov
Flash column chromatography using silica (B1680970) gel is a common initial purification step for many organic compounds, including pyrazole derivatives. nih.govacs.org A solvent system is chosen based on preliminary thin-layer chromatography (TLC) analysis to achieve good separation between the product and impurities. For more challenging separations or to achieve very high purity, preparative HPLC is utilized. This can be done using either normal-phase or reversed-phase columns, depending on the compound's properties. An alternative purification strategy for basic compounds like pyrazoles involves their dissolution, reaction with an acid to form a salt (such as the dihydrochloride (B599025) salt), and subsequent separation through crystallization. google.com
Impurity Profiling and Method Development for Research Quality Control
Impurity profiling is the systematic identification and quantification of all potential impurities in a substance to establish its purity profile. This is a critical aspect of quality control for research chemicals. A comprehensive impurity profile for this compound would involve a combination of the analytical techniques described above. HPLC is used for non-volatile impurities, while GC-MS is employed for volatile ones. thermofisher.com
The development of these analytical methods is increasingly guided by the principles of Analytical Quality by Design (AQbD). biomedpharmajournal.orgyoutube.com AQbD is a systematic, risk-based approach that begins with predefined objectives and emphasizes understanding the impact of various method parameters on performance. youtube.com This approach helps in developing robust and reliable analytical methods that are suitable for routine quality control. The goal is to define a "Method Operable Design Region" (MODR), which is a space of experimental conditions within which the method consistently meets its performance criteria. biomedpharmajournal.orgyoutube.com A robust quality control strategy ensures that each batch of the research compound is of consistent and high quality.
Table 4: Key Components of a Quality Control Strategy
| Quality Control Aspect | Description | Primary Technique(s) |
|---|---|---|
| Identity Confirmation | Confirms the chemical structure of the compound. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Purity Assay | Quantifies the amount of the main compound present. | HPLC-UV, Quantitative NMR (qNMR) |
| Impurity Profiling (Organic) | Identifies and quantifies organic impurities (related substances, intermediates). | HPLC-UV/MS, GC-MS |
| Residual Solvent Analysis | Detects and quantifies residual solvents from synthesis. | Headspace GC-MS |
Future Research Directions and Research Tool Potential
Design of Next-Generation Pyrazole-Piperidine Scaffolds
The development of next-generation pyrazole-piperidine scaffolds is a promising avenue for future research. Starting from the core structure of 4-(4-Bromo-1H-pyrazol-1-yl)piperidine, medicinal chemists can introduce strategic modifications to enhance therapeutic efficacy and target specificity. nih.gov Key areas for structural modification include:
Substitution on the Pyrazole (B372694) Ring : The bromine atom at the 4-position of the pyrazole ring is a key site for modification. It can be replaced with a variety of functional groups to modulate the electronic and steric properties of the molecule, potentially leading to improved binding affinity and selectivity for biological targets. researchgate.net
Piperidine (B6355638) Ring Modifications : Alterations to the piperidine ring, such as the introduction of substituents or its replacement with other saturated heterocycles, can influence the compound's solubility, lipophilicity, and metabolic stability. icm.edu.placs.org
Linker Variation : The direct linkage between the pyrazole nitrogen and the piperidine ring can be modified. Introducing flexible or rigid linkers could optimize the spatial orientation of the two rings, allowing for better interaction with target proteins.
These design strategies, guided by computational modeling and structure-activity relationship (SAR) studies, will be instrumental in creating new chemical entities with improved pharmacological profiles. researchgate.net
Deeper Mechanistic Characterization of Biological Interactions
A crucial area of future research involves a more profound understanding of how pyrazole-piperidine compounds interact with their biological targets at a molecular level. While this class of compounds is known to inhibit various enzymes, such as protein kinases, a detailed mechanistic understanding is often lacking. nih.govmdpi.com Future studies should focus on:
High-Resolution Structural Biology : Obtaining co-crystal structures of these compounds bound to their target proteins can reveal the precise binding mode and key molecular interactions. This information is invaluable for rational drug design.
Biophysical Techniques : Methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on the binding affinity and thermodynamics of the drug-target interaction.
Computational Simulations : Molecular dynamics simulations can offer insights into the dynamic behavior of the compound within the binding site, helping to explain the basis of its activity and selectivity. researchgate.net
A thorough mechanistic characterization will not only explain the observed biological effects but also guide the design of more potent and selective next-generation inhibitors.
Development as Chemical Probes for Biological Systems
Beyond their therapeutic potential, pyrazole-piperidine derivatives can be developed into valuable chemical probes for studying complex biological systems. researchgate.net A chemical probe is a small molecule used to selectively interact with a specific protein or pathway, allowing researchers to investigate its function. To be effective as a chemical probe, a compound should exhibit:
High Potency and Selectivity : The probe must interact strongly and specifically with its intended target to avoid off-target effects that could confound experimental results.
Cellular Permeability : The ability to cross cell membranes is essential for studying intracellular processes.
Defined Mechanism of Action : A clear understanding of how the probe interacts with its target is necessary for interpreting experimental outcomes.
By modifying the 4-(4-Bromo-1H-pyrazol-1-yl)piperidine scaffold, for instance by attaching fluorescent tags or photoaffinity labels, researchers can create powerful tools for imaging biological processes and identifying novel drug targets. researchgate.net
Exploration in Diverse Biological Pathways
While pyrazole-containing compounds have been extensively studied for certain conditions like cancer and inflammation, their potential in other biological pathways remains largely unexplored. mdpi.comresearchgate.net Future research should aim to screen 4-(4-Bromo-1H-pyrazol-1-yl)piperidine and its analogs against a broader range of biological targets. This could uncover novel therapeutic applications in areas such as:
Neurodegenerative Diseases : The structural motifs present in this compound are also found in molecules targeting proteins implicated in diseases like Alzheimer's. mdpi.com
Infectious Diseases : The pyrazole scaffold has shown promise in the development of antibacterial, antifungal, and antiviral agents. ias.ac.innih.gov
Metabolic Disorders : Some pyrazole derivatives have been investigated as potential treatments for diabetes. nih.govtandfonline.com
Systematic screening efforts could reveal unexpected activities and open up new avenues for drug development.
Integration with Advanced Screening Technologies
The discovery of new applications and the optimization of existing pyrazole-piperidine scaffolds can be greatly accelerated by leveraging advanced screening technologies. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against specific biological targets. researchgate.net Furthermore, the integration of artificial intelligence and machine learning algorithms can analyze vast datasets from these screenings to predict the activity of novel compounds and guide the design of more effective drug candidates. By combining modern synthetic chemistry with these powerful screening and predictive technologies, the full therapeutic potential of the 4-(4-Bromo-1H-pyrazol-1-yl)piperidine scaffold can be realized more efficiently.
Q & A
Basic Research Questions
Q. How can synthetic protocols for 4-(4-Bromo-1H-pyrazol-1-yl)piperidine 2HCl be optimized to improve yield and purity?
- Methodology :
- Reaction Conditions : Use inert atmospheres (e.g., nitrogen) to minimize side reactions involving bromine substitution. Solvent selection (e.g., dichloromethane or DMF) and base strength (e.g., NaOH or KOH) should be tailored to stabilize intermediates .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol can isolate the product. Monitor purity via HPLC (≥93% as per similar brominated piperidine derivatives) .
- Yield Optimization : Employ factorial design (e.g., 2^k designs) to test variables like temperature, stoichiometry, and reaction time, reducing experimental iterations while maximizing data robustness .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodology :
- Structural Confirmation : Use - and -NMR to verify the pyrazole-piperidine linkage and bromine substitution pattern. Compare chemical shifts with analogous compounds (e.g., 3-bromopyrazolo[1,5-a]pyridine, δ 7.8–8.2 ppm for pyrazole protons) .
- Purity Assessment : High-resolution mass spectrometry (HRMS) for molecular ion detection and ICP-MS for residual metal analysis (e.g., from catalysts). Residual solvents should comply with ICH guidelines (e.g., <500 ppm for dichloromethane) .
Q. How should solubility challenges for this compound be addressed in experimental formulations?
- Methodology :
- Solvent Screening : Test DMSO as a primary solvent due to its efficacy with halogenated heterocycles. If precipitation occurs, use co-solvents like ethanol (10–20% v/v) or H2O with surfactants (e.g., Tween-80) for aqueous stability .
- In Vivo Compatibility : For animal studies, prepare stock solutions in DMSO (<5% final concentration) and dilute with saline to minimize toxicity. Pre-filter (0.22 µm) to ensure sterility .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, focusing on bromine’s electrophilicity and steric hindrance from the piperidine ring. Compare activation energies for SN2 vs. SN1 mechanisms .
- Reaction Design : Integrate ICReDD’s approach by combining computed transition states with high-throughput experimentation to validate predictions (e.g., substituting bromine with amines or thiols) .
Q. What statistical strategies resolve contradictions in yield data across different synthetic routes?
- Methodology :
- Multivariate Analysis : Apply ANOVA to identify significant variables (e.g., solvent polarity, temperature) causing yield discrepancies. For example, dichloromethane may favor higher yields over DMF due to reduced side-product formation .
- Error Source Identification : Use residual plots to detect outliers or systematic errors (e.g., inconsistent washing steps affecting purity). Cross-validate with independent replicates .
Q. How can the compound’s toxicity profile guide safe handling protocols in lab settings?
- Methodology :
- Hazard Assessment : Reference safety codes (e.g., H301: toxic if swallowed; H315: skin irritation) from analogous brominated compounds. Implement PPE (gloves, goggles) and fume hoods during synthesis .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) .
Q. What role does the piperidine ring play in modulating the compound’s biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., methyl, fluoro) on the piperidine ring. Test binding affinity to targets like HDGFRP2/PSIP1 using SPR or fluorescence polarization assays .
- Conformational Analysis : Perform molecular dynamics simulations to correlate piperidine ring puckering (e.g., chair vs. boat) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
